Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester
Description
Introduction to Benzoic Acid Derivatives with Trifluoromethyl and Methylthiomethyl Substituents
Benzoic acid derivatives bearing trifluoromethyl (-CF₃) and methylthiomethyl (-SCH₂CH₃) groups are of significant interest in organic chemistry due to their distinct electronic and steric profiles. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the acidity of adjacent functional groups and stabilizes negative charges through inductive effects. Conversely, the methylthiomethyl group introduces sulfur-based lone pairs, which can participate in resonance or act as weak electron-donating groups depending on the molecular context. Together, these substituents create a polarized aromatic system with applications in pharmaceuticals, agrochemicals, and materials science.
Structural Significance of 2-[(Methylthio)methyl]-4-(Trifluoromethyl) Substituents in Aromatic Systems
The interplay between the 2-[(methylthio)methyl] and 4-(trifluoromethyl) groups on the benzoate ring generates a complex electronic environment. Key structural and electronic characteristics include:
Electronic Effects
Trifluoromethyl Group (-CF₃):
The -CF₃ group at the para position exerts a strong inductive electron-withdrawing effect (-I), which deactivates the aromatic ring and directs electrophilic substitution to the meta position. This effect arises from the high electronegativity of fluorine atoms, which pull electron density away from the ring.Methylthiomethyl Group (-SCH₂CH₃):
At the ortho position, the -SCH₂CH₃ group exhibits dual electronic behavior. The sulfur atom’s lone pairs can donate electron density via resonance (+R), while the methylene (-CH₂-) spacer limits conjugation, resulting in a net weak electron-donating effect. This creates localized electron-rich regions that moderate the -CF₃ group’s deactivation.
Steric Considerations
- The -CF₃ group’s bulkiness (van der Waals volume ~38 ų) introduces steric hindrance, particularly in reactions involving ortho positions.
- The -SCH₂CH₃ group, though less bulky (~25 ų), further restricts rotational freedom around the C-S bond, influencing conformational preferences.
Comparative Substituent Effects
| Substituent | Electronic Effect | Steric Volume (ų) | Reactivity Influence |
|---|---|---|---|
| -CF₃ (para) | Strong -I | 38 | Deactivates ring; meta-directing |
| -SCH₂CH₃ (ortho) | Weak +R/+I | 25 | Mild activation; ortho/para-directing |
This electronic asymmetry makes the compound a versatile intermediate for regioselective functionalization.
Nomenclature and IUPAC Classification of Methyl 2-[(Methylthio)methyl]-4-(Trifluoromethyl)benzoate
The systematic IUPAC name reflects the compound’s substitution pattern and functional groups:
- Parent Structure: Benzoic acid (benzene ring with a carboxylic acid group).
- Substituents:
- Position 2: [(Methylthio)methyl] group (-SCH₂CH₃).
- Position 4: Trifluoromethyl group (-CF₃).
- Esterification: The carboxylic acid is esterified with methanol, forming a methyl ester.
Stepwise Nomenclature Breakdown
Numbering the Ring:
The carboxylic acid group (as the principal functional group) is assigned position 1. Substituents are numbered to achieve the lowest possible set of locants:- -CF₃ at position 4.
- -SCH₂CH₃ at position 2.
Substituent Prioritization:
According to IUPAC rules, the suffix “-oate” denotes the ester, while prefixes list substituents alphabetically. The trifluoromethyl group (“trifluoromethyl”) precedes the [(methylthio)methyl] group due to alphabetical order (“methylthio” vs. “trifluoromethyl”).Final Name Construction:
Methyl 2-[(methylthio)methyl]-4-(trifluoromethyl)benzoate.
Structural Formula
$$
\text{O} \
|| \
\text{C-OCH}3 \
| \
\text{C}6\text{H}3-2\text{(-SCH}2\text{CH}3)-4\text{(-CF}3\text{)}
$$
This nomenclature ensures unambiguous identification of the compound’s structure and functionalization pattern.
Properties
CAS No. |
157651-95-1 |
|---|---|
Molecular Formula |
C11H11F3O2S |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
methyl 2-(methylsulfanylmethyl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H11F3O2S/c1-16-10(15)9-4-3-8(11(12,13)14)5-7(9)6-17-2/h3-5H,6H2,1-2H3 |
InChI Key |
ODYHAIIGWJVZIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)CSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of methanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(methylthio)-4-(trifluoromethyl)benzoic acid. This reaction is critical for accessing the free acid, which serves as a precursor for further derivatization .
Conditions and Outcomes:
-
Acidic Hydrolysis:
Prolonged reflux in HCl (e.g., 20% w/w) at 110°C facilitates ester cleavage, yielding the carboxylic acid with >95% purity after recrystallization . -
Basic Hydrolysis:
NaOH (30% solution) at elevated temperatures (80–110°C) achieves similar results, with the reaction monitored until ammonia evolution ceases .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 20% HCl, 110°C, 5h | 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | 98.5% |
| Basic hydrolysis | 30% NaOH, 110°C, 5h | Same as above | ~95% |
Nucleophilic Acyl Substitution
The ester group participates in transesterification and nucleophilic substitutions. For example, reaction with ethanol in the presence of BF·SMe produces the ethyl ester variant . This method avoids multi-step processes and achieves one-pot conversion with high efficiency .
Key Example:
-
Transesterification:
BF·SMe catalyzes the exchange of the methyl ester with ethanol, yielding ethyl 2-(methylthio)-4-(trifluoromethyl)benzoate .
Reactivity of the Methylthio Group
The methylthio (-SMe) moiety exhibits versatile reactivity:
Oxidation to Sulfoxide/Sulfone
Controlled oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (R-SO-Me) or sulfone (R-SO-Me) . These transformations modulate electronic properties and biological activity.
Friedel-Crafts Alkylation
BF·SMe promotes Friedel-Crafts reactions between the methylthio group and electron-rich arenes, forming thiomethylated diarylmethanes .
Functionalization via Defluorination
BF·SMe activates the trifluoromethyl group for defluorination, enabling sulfur incorporation to form methyl-dithioesters . This one-step strategy bypasses traditional multi-step syntheses .
Example Pathway:
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester is . Its structure features a trifluoromethyl group and a methylthio group that contribute to its unique chemical properties, making it suitable for various applications.
Antimicrobial Activity
Research has demonstrated that derivatives of benzoic acid exhibit significant antimicrobial properties. A study evaluating the antibacterial activities of phenolic benzaldehydes and benzoic acids found that certain derivatives effectively inhibited the growth of bacteria such as Campylobacter jejuni and Escherichia coli . The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its bioactivity.
Drug Development
The compound has been explored as a potential lead in drug development due to its ability to inhibit key enzymes involved in cancer cell protection. For instance, derivatives similar to benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, have shown promise in inhibiting glutathione S-transferase (GST), which is critical for tumor cell survival .
Herbicidal Properties
Benzoic acid derivatives are investigated for their herbicidal properties. The unique functional groups in benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)- contribute to its effectiveness against specific weed species. Field trials have demonstrated that formulations containing this compound can suppress weed growth while being less harmful to crop plants.
Plant Growth Regulation
The compound has been studied for its role as a plant growth regulator. Its application can enhance growth rates and improve yield in certain crops by modulating hormonal pathways within plants.
Polymer Production
Benzoic acid derivatives are utilized in the production of specialty polymers. The incorporation of trifluoromethyl groups into polymer chains can enhance thermal stability and chemical resistance, making these materials suitable for high-performance applications.
Coatings and Adhesives
The compound's chemical properties make it an excellent candidate for use in coatings and adhesives. Its ability to form strong bonds with various substrates while providing resistance to environmental degradation is particularly valuable in industrial applications.
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various benzoic acid derivatives demonstrated that those with trifluoromethyl substitutions exhibited superior activity against pathogenic bacteria compared to their non-fluorinated counterparts . This highlights the importance of structural modifications in enhancing biological activity.
Case Study 2: Herbicide Development
Field trials evaluating the herbicidal properties of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)- showed a significant reduction in weed biomass without adversely affecting crop yield. This suggests potential for commercial herbicide formulations based on this compound .
Case Study 3: Polymer Applications
Research into polymers incorporating trifluoromethylbenzoate groups revealed improved mechanical properties and chemical resistance, making them suitable for high-performance applications such as automotive parts and protective coatings .
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylthio group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
Substituent Effects: The trifluoromethyl group in the target compound enhances electrophilic aromatic substitution resistance compared to non-fluorinated analogs (e.g., 4-amino benzoic acid methyl ester) . Methylthioether vs. Cyclopentyloxy: The former (-SCH₃) offers milder steric hindrance than cyclopentyloxy, enabling different reaction pathways (e.g., oxidation to sulfoxide/sulfone) .
Synthesis Routes: Target Compound: Likely synthesized via Friedel-Crafts alkylation to introduce -CF₃, followed by thioether formation and esterification. Lactofen: Uses nitro-group reduction and esterification with a lactate moiety, reflecting its herbicidal activity . 4-Amino Benzoic Acid Methyl Ester: Synthesized via nitration/reduction, a common route for amino-substituted esters .
Applications: Agrochemicals: Lactofen’s trifluoromethyl and nitro groups make it effective in weed control, while the target compound’s -SCH₃ group may target different biological pathways .
Physicochemical Properties
- Solubility: The trifluoromethyl group increases hydrophobicity compared to hydroxyl or amino-substituted esters (e.g., 4-amino benzoic acid methyl ester) .
- Stability : Sulfur-containing esters (e.g., methylthioether) are prone to oxidation but less reactive than sulfonate esters (e.g., triflate derivatives in ) .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester (commonly referred to as compound 1 ) is a notable derivative that exhibits various biological properties, including anti-cancer and anti-inflammatory activities. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by the presence of a benzoic acid core with a methylthio group and a trifluoromethyl substituent. Its molecular formula is with a molecular weight of 240.21 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
1. Anticancer Activity
Numerous studies have investigated the anticancer potential of compound 1. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
The following table summarizes the IC50 values observed for compound 1 against these cell lines:
These values indicate that compound 1 exhibits potent anticancer activity, particularly against lung and breast cancer cell lines.
The mechanism by which compound 1 exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that compound 1 interacts with targets involved in cell proliferation, such as PI3Kα and CDK9, leading to reduced cell viability and increased apoptosis.
Case Study 1: MCF-7 Cell Line
A study explored the effects of compound 1 on the MCF-7 breast cancer cell line. Treatment with varying concentrations (0.5 µM to 10 µM) showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis indicated an increase in caspase-3 activity, confirming the induction of programmed cell death.
Case Study 2: HCT-116 Cell Line
In another investigation focusing on the HCT-116 colon cancer line, compound 1 was shown to inhibit cell growth by over 70% at an IC50 of approximately 4.53 µM. The study highlighted that compound 1 disrupted the G1/S phase transition in the cell cycle, leading to cell cycle arrest.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compound 1. Preliminary assessments indicate that compound 1 has favorable pharmacokinetic properties, including good oral bioavailability and low toxicity at therapeutic doses.
Q & A
Q. Q1. What synthetic methodologies are reported for preparing structurally similar benzoic acid esters with trifluoromethyl and sulfur-containing substituents?
A1. Synthesis of analogous compounds often involves multi-step routes, including:
- Esterification : Methyl ester formation via acid-catalyzed ester exchange or direct coupling of carboxylic acids with methanol under reflux conditions .
- Introduction of trifluoromethyl groups : Electrophilic trifluoromethylation using reagents like CF₃I or nucleophilic substitution with CuCF₃ intermediates, as seen in the synthesis of trifluoromethylphenyl derivatives .
- Thioether incorporation : Alkylation of thiols (e.g., methylthiol) with halogenated intermediates, such as bromomethyl precursors, under basic conditions .
Key validation : LCMS (e.g., m/z 531 [M-H]⁻) and HPLC retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) are critical for confirming product identity .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
A2. Recommended methods include:
- Chromatography : Reverse-phase HPLC with UV detection (e.g., C18 columns) to resolve impurities .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ±5 ppm) and fragmentation patterns .
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions, such as the (methylthio)methyl group (δ ~2.1–2.5 ppm for SCH₃) and trifluoromethyl (δ ~110–120 ppm in ¹³C) .
- Reference standards : Cross-check with pharmacopeial impurity profiles (e.g., EP/JP standards) for regulatory compliance .
Advanced Research Questions
Q. Q3. What are the mechanistic implications of the trifluoromethyl group in modulating the compound’s reactivity or biological activity?
A3. The CF₃ group:
- Enhances metabolic stability : Reduces oxidative degradation due to strong C-F bonds, as observed in pharmacological analogs like Giripladib (CAS 865200-20-0) .
- Influences electronic properties : Electron-withdrawing effects alter π-π stacking or hydrogen-bonding interactions, critical in receptor binding studies .
- Methods for study : Computational modeling (DFT) to assess electronic effects and comparative bioassays with non-fluorinated analogs .
Q. Q4. How can researchers resolve contradictions in reported spectral data (e.g., conflicting NMR shifts or MS fragmentation patterns)?
A4. Contradictions may arise from:
- Solvent or pH effects : Ensure consistent solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and pH conditions during data acquisition .
- Stereochemical variability : Chiral centers or rotamers (e.g., from the (methylthio)methyl group) can split signals; use 2D NMR (COSY, NOESY) for resolution .
- Instrument calibration : Cross-validate with NIST reference spectra (e.g., SRD 69 database) for mass spectral alignment .
Q. Q5. What strategies are recommended for optimizing the compound’s stability in formulation studies?
A5. Stability considerations include:
- Ester hydrolysis : Monitor pH-dependent degradation (e.g., in aqueous buffers) using accelerated stability testing (40°C/75% RH) .
- Light sensitivity : Protect from UV exposure, as trifluoromethyl and thioether groups may undergo photolytic cleavage .
- Excipient compatibility : Screen with common stabilizers (e.g., cyclodextrins) to prevent aggregation or crystallization .
Q. Q6. How can the (methylthio)methyl substituent influence metabolic pathways in pharmacokinetic studies?
A6. The thioether moiety:
- May undergo oxidative metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) can oxidize SCH₃ to sulfoxide or sulfone metabolites, detectable via LC-MS/MS .
- Enhances lipophilicity : LogP calculations (e.g., XLogP3 ~3.5) suggest improved membrane permeability, as seen in analogs with similar substituents .
- Experimental design : Use radiolabeled (³⁵S) analogs to track metabolic fate in vitro/in vivo .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
